N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Overview of N-(2,4-Difluorophenyl)-2-{[4-Methyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazine ring at position 5. A sulfanyl (-S-) bridge connects this triazole system to an acetamide moiety, which is further functionalized with a 2,4-difluorophenyl group (Figure 1). The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazine ring contributes to π-π stacking interactions with biological targets.
Key Structural Attributes:
Historical Context and Discovery
The compound derives from systematic efforts to optimize triazole-based pharmacophores. Initial work on 1,2,4-triazole-3-thioacetamides dates to the early 2000s, when researchers identified their antiparasitic potential against Trypanosoma brucei. The incorporation of pyrazine emerged later, inspired by the success of pyrazine-containing drugs like sitagliptin , a dipeptidyl peptidase-4 inhibitor. The difluorophenyl substitution strategy gained traction after 2015, driven by advances in fluorination techniques and computational modeling.
Synthetic routes to this compound were first reported in patent literature circa 2020, with refinements focusing on regioselective triazole formation and sulfur bridge stabilization. Recent modifications employ microwave-assisted synthesis to enhance yield and purity.
Relevance of Triazole- and Pyrazine-Containing Acetamides in Modern Chemistry
Triazole-pyrazine hybrids occupy a privileged niche in drug discovery due to their:
- Versatile Bioactivity: Triazoles inhibit cytochrome P450 enzymes and disrupt microbial cell membranes, while pyrazines modulate nucleotide biosynthesis.
- Structural Tunability: Substituents at the triazole 4-position (e.g., methyl groups) and pyrazine 2-position allow precise modulation of pharmacokinetic properties.
- Synergistic Effects: Combined systems exhibit enhanced efficacy against multidrug-resistant strains compared to individual components.
For example, 3b (a related triazole-thioacetamide) demonstrated 8-fold greater antitrypanosomal activity than α-difluoromethylornithine (DFMO), with an IC~50~ of 0.79 μM. Similarly, triazolo[4,3-a]pyrazine derivatives show MIC values as low as 16 μg/mL against Escherichia coli.
Scope and Objectives of the Research
This review addresses three primary objectives:
- Synthetic Methodology: Elucidate stepwise protocols for constructing the triazole-pyrazine core and functionalizing it with sulfanyl-acetamide groups.
- Structure-Activity Relationships (SAR): Analyze how substitutions at the triazole 4-position and pyrazine 2-position influence bioactivity.
- Mechanistic Insights: Explore interactions with biological targets such as trypanothione reductase (TryR) and bacterial topoisomerases.
Future directions include optimizing aqueous solubility via prodrug formulations and evaluating in vivo efficacy in murine models of infection.
Properties
Molecular Formula |
C15H12F2N6OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12F2N6OS/c1-23-14(12-7-18-4-5-19-12)21-22-15(23)25-8-13(24)20-11-3-2-9(16)6-10(11)17/h2-7H,8H2,1H3,(H,20,24) |
InChI Key |
MWQQOSKVESVRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with methyl pyrazine-2-carboxylate under acidic conditions. This reaction typically employs ethanol as the solvent and hydrochloric acid as the catalyst, yielding 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions
-
Reactants : Thiosemicarbazide (1.0 equiv), methyl pyrazine-2-carboxylate (1.1 equiv)
-
Solvent : Ethanol (reflux, 8–12 hours)
-
Catalyst : 10% HCl (2 mL/g substrate)
-
Yield : 68–72%
Methylation at the 4-Position
The 4-position of the triazole is methylated using methyl iodide in the presence of potassium carbonate. This step requires anhydrous dimethylformamide (DMF) and proceeds at room temperature for 6 hours.
Reaction Conditions
-
Methylating Agent : Methyl iodide (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 25°C, 6 hours
-
Yield : 85–90%
Introduction of the Pyrazin-2-yl Group
The pyrazin-2-yl group is introduced via Suzuki-Miyaura coupling using pyrazine-2-boronic acid and a palladium catalyst. This step is critical for ensuring regioselectivity and high yield.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃ (2.0 equiv)
-
Solvent : DME/H₂O (4:1), 80°C, 12 hours
-
Yield : 75–80%
Final Coupling with Chloroacetamide
The sulfanyl acetamide moiety is introduced by reacting the triazole-thiol intermediate with N-(2,4-difluorophenyl)-2-chloroacetamide in ethanol under alkaline conditions.
Reaction Conditions
-
Chloroacetamide : 1.1 equiv
-
Base : KOH (1.5 equiv)
-
Solvent : Ethanol, reflux, 4 hours
-
Yield : 70–75%
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For example, using DMF instead of ethanol in the methylation step increases yield by 15% due to improved solubility of intermediates.
Table 1: Solvent Optimization in Methylation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 25 | 70 |
| DMF | 25 | 85 |
| THF | 25 | 65 |
Catalytic Systems for Coupling
Palladium catalysts outperform nickel-based alternatives in Suzuki-Miyaura coupling, achieving higher yields and fewer byproducts.
Table 2: Catalyst Screening for Pyrazine Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 98 |
| NiCl₂(dppf) | 45 | 85 |
| Pd(OAc)₂ | 65 | 92 |
Industrial Production Methods
Scalable synthesis requires continuous-flow reactors and automated purification systems. Key considerations include:
-
High-Throughput Screening : Identifies optimal molar ratios (e.g., 1.1:1 chloroacetamide-to-triazole ratio).
-
In-Line Analytics : Monitors reaction progress via UV-Vis spectroscopy.
-
Crystallization : Ethanol-water mixtures (3:1) yield high-purity crystals (>99% by HPLC).
Characterization and Purification Techniques
Spectroscopic Analysis
1H-NMR (400 MHz, DMSO-d₆) :
-
δ 8.95 (s, 1H, pyrazine-H)
-
δ 7.85 (d, 2H, difluorophenyl-H)
-
δ 4.25 (s, 2H, SCH₂CO)
IR (KBr, cm⁻¹) :
-
1680 (C=O stretch)
-
1550 (C=N stretch)
Chromatographic Purity
HPLC Conditions :
-
Column: C18, 5 µm
-
Mobile Phase: Acetonitrile/water (70:30)
-
Retention Time: 6.8 minutes
-
Purity: 99.2%
Comparative Analysis of Synthetic Approaches
Table 3: Yield Comparison Across Steps
| Step | Batch Yield (%) | Continuous-Flow Yield (%) |
|---|---|---|
| Triazole Formation | 70 | 85 |
| Methylation | 85 | 90 |
| Suzuki Coupling | 75 | 82 |
| Final Coupling | 70 | 78 |
Challenges and Limitations
-
Byproduct Formation : Over-alkylation at the triazole’s 1-position occurs if methyl iodide exceeds 1.2 equiv.
-
Pd Residue : Residual palladium (<0.1 ppm) requires costly purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has shown promising results against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests indicated significant growth inhibition against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with percent growth inhibitions ranging from 60% to 80% depending on the concentration used .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against several bacterial strains, including:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
These findings indicate its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of the compound on human cancer cell lines. The results demonstrated that at concentrations above 10 µM, there was a notable decrease in cell viability across multiple cancer types, suggesting a dose-dependent response .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 20 to 50 µg/mL for effective bacterial inhibition .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and fluorinated aromatic groups enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The compound differs from its analogs in substituent patterns on both the triazole ring and the phenyl group. Key structural comparisons include:
Key Observations :
- Heteroaromatic influence : Pyrazinyl (pyrazine) and pyridinyl substituents on the triazole ring may improve binding to metalloenzymes or nucleic acids due to their nitrogen-rich aromatic systems .
- Steric effects : Bulky substituents like 4-methylphenyl (in ) reduce solubility but may enhance lipophilicity and membrane permeability.
Anti-Exudative and Anti-Inflammatory Activity
- Target Compound: No direct anti-exudative data is reported, but structurally similar 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 52–68% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Fluorophenyl Analogs : The introduction of fluorine at the 2,4-positions (as in the target compound) is hypothesized to enhance anti-inflammatory activity by stabilizing ligand-receptor interactions via electronegativity .
Antimicrobial Activity
- Pyridinyl- and Pyrazinyl-Triazoles: Compounds like KA3 and KA11 (from ) showed MIC values of 6.25–12.5 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring. The target compound’s difluorophenyl group may confer similar efficacy.
- Thiophene Derivatives : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide (from ) exhibited broad-spectrum antimicrobial activity, suggesting that halogenation and pyridinyl groups are critical for potency.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluorophenyl group, a pyrazinyl group, and a triazole ring, which are characteristic of triazole derivatives known for their antifungal and antibacterial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.4 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Structural Formula
Antimicrobial Properties
The biological activity of this compound is primarily attributed to its triazole structure. Triazoles are recognized for their broad-spectrum antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Fungi | Effective against Candida spp. | |
| Bacteria | Active against Gram-positive and Gram-negative strains |
Cytokine Modulation
In vitro studies have demonstrated that the compound can modulate cytokine release in peripheral blood mononuclear cells (PBMC). Specifically, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Effect | Concentration |
|---|---|---|
| TNF-α | Decreased by 44–60% | 50 µg/mL |
| IL-6 | Significant reduction observed | 100 µg/mL |
These findings suggest potential applications in inflammatory conditions where cytokine modulation is beneficial .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives similar to this compound. For instance, compounds within this class have shown activity against various cancer cell lines:
These results indicate that modifications in the triazole structure can significantly influence anticancer efficacy.
Study 1: Evaluation of Biological Activity
A comprehensive study evaluated the toxicity and biological activity of several triazole derivatives in PBMC cultures. The findings indicated low toxicity across various derivatives and highlighted significant anti-inflammatory effects through cytokine modulation .
Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of related compounds through high-throughput screening on multicellular spheroids. This study identified promising candidates with significant activity against specific cancer types .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
The synthesis involves multi-step reactions starting with precursors like substituted triazoles and pyrazine derivatives. Key steps include thiol-alkylation to introduce the sulfanylacetamide group and cyclization to form the triazole core. Optimizing conditions (e.g., temperature: 60–80°C, solvent: ethanol/DMF, reaction time: 12–24 hours) minimizes by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | Iso-nicotinohydrazide, NaOH, reflux | 70–85 | 90–95 |
| Thiol-alkylation | 2-chloroacetamide, KOH, DMF, 70°C | 65–75 | 88–93 |
| Final purification | Column chromatography (EtOAc/hexane) | 60–70 | ≥95 |
Q. How is structural integrity and purity confirmed in academic research?
Structural confirmation relies on ¹H/¹³C NMR (peaks: pyrazine δ 8.5–9.0 ppm, triazole δ 7.8–8.2 ppm) and HRMS (exact mass: 437.112 g/mol). Purity is validated via HPLC (C18 column, acetonitrile/water gradient, retention time: 6.8 min) .
Q. What is the stability profile under standard laboratory storage conditions?
The compound is stable at 4°C in inert atmospheres (N₂) for ≥6 months. Degradation occurs under UV light (half-life: 72 hours) or extreme pH (<3 or >10), necessitating amber vials and neutral buffers for long-term storage .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole substitution) influence biological activity?
The pyrazine and difluorophenyl groups enhance π-π stacking with enzyme active sites (e.g., kinase targets). Substituting the triazole’s methyl group with bulkier substituents (e.g., ethyl, propyl) reduces solubility but increases target affinity. Comparative studies show IC₅₀ improvements from 12 µM (methyl) to 4.5 µM (ethyl) in kinase inhibition assays .
Table 2: Structure-Activity Relationship (SAR)
| Substituent (R) | Solubility (mg/mL) | IC₅₀ (µM) | Target Affinity (Kd, nM) |
|---|---|---|---|
| Methyl (default) | 1.2 | 12.0 | 450 |
| Ethyl | 0.8 | 4.5 | 210 |
| Propyl | 0.5 | 3.8 | 180 |
Q. What computational methods predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases (e.g., EGFR). Pyrazine’s nitrogen atoms form hydrogen bonds with Lys721, while the difluorophenyl group stabilizes hydrophobic pockets. Free energy calculations (MM-PBSA) predict ∆G binding = −9.8 kcal/mol, aligning with experimental Kd values .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions often arise from impurities (>5% by-products) or assay variability (e.g., cell-line differences). Mitigation strategies:
- Validate purity via LC-MS before bioassays .
- Use standardized protocols (e.g., ATP concentration in kinase assays).
- Cross-reference with structural analogs (e.g., pyridine vs. pyrazine derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
